Ethyl 10-(methanesulfonyl)decanoate
Description
Structure
3D Structure
Properties
CAS No. |
54863-63-7 |
|---|---|
Molecular Formula |
C13H26O4S |
Molecular Weight |
278.41 g/mol |
IUPAC Name |
ethyl 10-methylsulfonyldecanoate |
InChI |
InChI=1S/C13H26O4S/c1-3-17-13(14)11-9-7-5-4-6-8-10-12-18(2,15)16/h3-12H2,1-2H3 |
InChI Key |
AGTQKSSXNYLQIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCS(=O)(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 10 Methanesulfonyl Decanoate
Retrosynthetic Analysis for the Formation of Ethyl 10-(methanesulfonyl)decanoate
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By systematically breaking down the target molecule into simpler, commercially available starting materials, multiple synthetic routes can be envisioned.
Disconnections at the Ester Moiety
One logical disconnection point is the ester linkage. This bond can be retrosynthetically cleaved to yield 10-(methanesulfonyl)decanoic acid and ethanol (B145695). The forward reaction, known as Fischer esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
Alternatively, the ester can be formed from the corresponding acyl chloride and ethanol. This method avoids the equilibrium limitations of Fischer esterification but requires the initial preparation of the acyl chloride from the carboxylic acid using a reagent like thionyl chloride (SOCl₂).
Disconnections at the Sulfone Moiety
Another key disconnection is at the sulfone group. The carbon-sulfur bonds of the sulfone can be disconnected to reveal a 10-carbon electrophile and a methanesulfinate (B1228633) or methanesulfonyl equivalent as a nucleophile.
A common approach involves the oxidation of a corresponding sulfide (B99878). nih.gov This strategy would entail the synthesis of ethyl 10-(methylthio)decanoate, followed by oxidation to the sulfone.
Alternatively, a Friedel-Crafts-type reaction could be employed, using a suitable precursor and a methanesulfonylating agent. nih.gov However, this is less common for aliphatic systems. A more plausible approach is the reaction of a 10-halo-decanoate with a salt of methanesulfinic acid.
Precursor Design and Derivation Strategies
The success of the synthesis hinges on the efficient preparation of key precursors.
Synthesis of Long-Chain Aliphatic Precursors
The 10-carbon backbone of this compound can be derived from various long-chain aliphatic carboxylic acids or their esters. The direct condensation of equimolar amounts of long-chain carboxylic acids and alcohols can be achieved using various catalysts. researchgate.net For instance, zirconyl chloride (ZrOCl₂·8H₂O) has been shown to be an effective catalyst for the esterification of primary acids and alcohols. researchgate.net Other metal salts, such as ferric chloride (FeCl₃·6H₂O), have also been used to catalyze the esterification of fatty acids. researchgate.net
Enzymatic methods, such as using lipase (B570770) B from Candida antarctica (CALB), offer a milder and more selective alternative for ester synthesis. nih.gov
| Catalyst/Method | Substrates | Conditions | Yield |
| Zirconyl Chloride (ZrOCl₂·8H₂O) | Long-chain carboxylic acids and alcohols | - | High |
| Ferric Chloride (FeCl₃·6H₂O) | Fatty acids and alcohols | Refluxing mesitylene | High |
| Lipase B from C. antarctica | Aromatic alcohols and hexanoic acid | 37°C, 48h | >50% conversion |
Preparation of Methanesulfonylating Agents
Methanesulfonyl chloride (MsCl) is a primary reagent for introducing the methanesulfonyl group. wikipedia.org It can be prepared through several methods, including the reaction of methane (B114726) with sulfuryl chloride or the chlorination of methanesulfonic acid with thionyl chloride or phosgene. wikipedia.orgorgsyn.org The reaction of methanesulfonic acid with thionyl chloride is a common laboratory preparation. orgsyn.orgacs.org
Methanesulfonyl chloride reacts with alcohols to form methanesulfonates (mesylates) and with amines to yield methanesulfonamides. wikipedia.org
| Preparation Method | Reactants | Key Features |
| Radical Reaction | Methane and Sulfuryl Chloride | Industrial production |
| Chlorination | Methanesulfonic Acid and Thionyl Chloride | Common laboratory synthesis. orgsyn.orgacs.org |
| Chlorination | Methanesulfonic Acid and Phosgene | Alternative chlorination method. wikipedia.org |
Optimization of Sulfone Formation Pathways
The formation of the sulfone is a critical step that often requires optimization. As previously mentioned, one of the most common methods for synthesizing sulfones is the oxidation of sulfides. nih.gov This transformation can be achieved using various oxidizing agents.
Another important pathway is the sulfonylation of a suitable nucleophile. The reaction of alcohols with sulfonyl chlorides, like methanesulfonyl chloride, is a widely used method for forming sulfonate esters. organic-chemistry.org This reaction is often performed in the presence of a non-nucleophilic base. wikipedia.org Recent research has focused on developing more environmentally friendly and efficient protocols for tosylation and mesylation. organic-chemistry.org
For the synthesis of this compound, a potential route involves the conversion of a 10-hydroxydecanoate derivative to a mesylate, followed by nucleophilic substitution with a suitable carbon nucleophile, or the reaction of a 10-halodecanoate with a methanesulfinate salt. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. For instance, deep eutectic solvents (DESs) have been explored as green reaction media for sulfone synthesis, sometimes offering quantitative yields where conventional solvents fail. researchgate.net
Strategies for Carbon-Sulfur Bond Formation
The creation of the C-S bond for the alkyl sulfone group is a critical step. Several robust methods are available in modern organic synthesis. thieme-connect.commdpi.com Two of the most common and effective strategies for constructing an alkyl sulfone like the one in the target molecule are the oxidation of a corresponding sulfide and the alkylation of a sulfinate salt. thieme-connect.comorganic-chemistry.org
One viable pathway starts with ethyl 10-bromodecanoate. This intermediate can react with a methanethiolate (B1210775) salt to form ethyl 10-(methylthio)decanoate. The subsequent oxidation of this sulfide to the sulfone is a well-established transformation. organic-chemistry.orgtandfonline.com A variety of oxidizing agents can be employed for this purpose, with selectivity for the sulfone over the sulfoxide (B87167) being a key consideration.
Alternatively, a more direct approach involves the nucleophilic substitution of a leaving group by a sulfinate anion. thieme-connect.com For instance, ethyl 10-bromodecanoate can be treated with sodium methanesulfinate (CH₃SO₂Na) to directly form the C-S bond and the sulfone functionality in a single step. This method is often high-yielding and avoids the use of strong oxidizing agents. organic-chemistry.org
Modern approaches also utilize sulfur dioxide surrogates, such as DABSO (DABCO•(SO₂)₂), which can react with organometallic reagents and alkyl halides to construct sulfones, offering a step-economical and atom-economical route. organic-chemistry.orgrsc.org
Table 1: Comparison of Selected C-S Bond Formation Strategies
| Method | Precursor Example | Reagents | Key Advantages |
|---|---|---|---|
| Sulfide Oxidation | Ethyl 10-(methylthio)decanoate | H₂O₂, m-CPBA, Oxone® | Readily available starting materials and reagents. organic-chemistry.org |
| Sulfinate Alkylation | Ethyl 10-bromodecanoate | Sodium methanesulfinate (CH₃SO₂Na) | Direct formation of the sulfone; avoids strong oxidants. thieme-connect.comorganic-chemistry.org |
| SO₂ Surrogate | Grignard/Organolithium + DABSO | DABSO, Alkyl Halide | High efficiency and step economy. organic-chemistry.orgrsc.org |
Stereochemical Control in Sulfone Synthesis
The target molecule, this compound, is achiral, meaning it does not have a stereocenter and therefore does not exist as different stereoisomers. However, the principles of stereochemical control are paramount in contemporary organic synthesis, particularly as sulfone-containing molecules are prevalent in pharmaceuticals and bioactive compounds where specific stereochemistry is often crucial for activity. nih.govrsc.org
The development of methods for the asymmetric synthesis of chiral sulfones, where the sulfur atom is part of a stereogenic center or is attached to one, is an active area of research. rsc.org Strategies often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the C-S bond-forming step. For example, palladium-catalyzed asymmetric sulfonylation of allylic compounds can produce optically active allylic sulfones with high enantiomeric excess. researchgate.net Similarly, stereocontrolled conjugate additions of sulfinyl compounds to unsaturated systems can create multiple chiral centers with high diastereoselectivity. acs.org While not directly applied to the synthesis of this specific achiral target, these advanced methods highlight the capability of modern chemistry to construct complex, three-dimensional molecules containing the sulfone functional group. nih.govacs.org
Esterification Techniques for Decanoate (B1226879) Scaffold Construction
The formation of the ethyl ester from the carboxylic acid is the second key transformation. This can be achieved either by starting with 10-(methanesulfonyl)decanoic acid and esterifying it, or by performing the esterification on a precursor like 10-hydroxydecanoic acid wikipedia.orgtaylorandfrancis.com or 10-bromodecanoic acid before forming the sulfone. The choice of method depends on factors like substrate compatibility, desired yield, and reaction conditions.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, or Fischer esterification, is a classic and widely used method. It involves reacting the carboxylic acid (e.g., 10-(methanesulfonyl)decanoic acid) with an excess of ethanol in the presence of a strong acid catalyst. The equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction.
Commonly used homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). csic.es For long-chain fatty acids, Lewis acids like ferric chloride hexahydrate (FeCl₃·6H₂O) have also been shown to be effective catalysts. acs.org To improve catalyst recovery and simplify purification, heterogeneous solid acid catalysts such as Amberlyst-15, a sulfonic acid-functionalized resin, can be employed. csic.esresearchgate.net These solid catalysts are particularly advantageous for continuous flow processes. csic.es
Base-Catalyzed Esterification Approaches
Base-catalyzed methods are also highly effective, particularly for transesterification. srsintl.com If starting from a different ester of 10-(methanesulfonyl)decanoic acid (e.g., the methyl ester), it can be converted to the ethyl ester by reacting it with ethanol in the presence of a base. oup.com Strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOCH₃) are typically used as catalysts. srsintl.com The mechanism involves the formation of an alkoxide ion (ethoxide in this case), which acts as a nucleophile, attacking the carbonyl carbon of the starting ester. researchgate.net It is crucial to perform these reactions under anhydrous conditions, as the presence of water can lead to the saponification (hydrolysis) of the ester to the carboxylate salt, reducing the yield of the desired product. srsintl.comacs.org
Enzymatic Esterification Methodologies
Enzymatic methods offer a green and highly selective alternative to traditional chemical catalysis. nih.gov Lipases are commonly used enzymes for esterification due to their ability to function in non-aqueous environments and their high selectivity, which minimizes side reactions. acs.org The esterification of a decanoic acid derivative with ethanol can be catalyzed by an immobilized lipase, such as Candida antarctica lipase B (CALB). nih.gov
These reactions are typically performed under mild conditions (often near room temperature), which helps to preserve sensitive functional groups within the molecule. capes.gov.br The use of enzymes can lead to high conversion rates and simplifies product purification, as the catalyst can be easily removed by filtration. nih.gov
Table 2: Overview of Esterification Techniques
| Technique | Catalyst Examples | Key Features |
|---|---|---|
| Acid-Catalyzed | H₂SO₄, p-TsOH, Amberlyst-15 csic.es | Reversible reaction; requires excess alcohol or water removal. |
| Base-Catalyzed | NaOH, KOH, NaOCH₃ srsintl.comcapes.gov.br | Rapid and efficient for transesterification; sensitive to water. |
| Enzymatic | Immobilized Lipases (e.g., CALB) nih.gov | High selectivity; mild reaction conditions; green alternative. |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved by improving atom economy, using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. rsc.org
In the context of C-S bond formation, replacing traditional oxidation methods that use stoichiometric heavy-metal oxidants with catalytic processes that use cleaner oxidants like hydrogen peroxide is a key green strategy. organic-chemistry.org Furthermore, the development of one-pot syntheses that combine multiple steps without isolating intermediates can significantly reduce solvent waste and energy consumption. rsc.org
For the esterification step, the use of solid acid catalysts or enzymes is a significant advancement over homogeneous mineral acids. csic.esnih.gov Solid catalysts can be recovered and reused, minimizing waste and corrosion problems. csic.es Enzymatic catalysis operates under benign conditions and offers high selectivity, aligning well with green chemistry goals. nih.gov
Recent research has also focused on using alternative energy sources to drive reactions, such as visible-light photocatalysis for the synthesis of sulfones, which can proceed under mild conditions using recyclable catalysts. rsc.org Electrochemical methods, which use electricity as a "traceless" reagent, are also emerging as a sustainable strategy for constructing sulfones, potentially in greener solvents like deep eutectic solvents. chemrxiv.org These innovations pave the way for more environmentally responsible production of sulfone-containing compounds.
Focused Research on this compound Yields Limited Publicly Available Data
Despite a comprehensive search for advanced synthetic methodologies concerning this compound, publicly available scientific literature and research data on this specific chemical compound are scarce. Investigations into solvent selection, green reaction media, catalyst development, and scalability for its synthesis did not yield specific documented research findings.
The inquiry into the synthesis of this compound did not uncover dedicated studies outlining its preparation. Standard synthetic routes for similar long-chain esters and sulfonates can be hypothesized, but specific methodologies, including reaction conditions, yields, and purification techniques for this particular molecule, are not detailed in the accessible scientific domain.
Consequently, information regarding crucial aspects of modern chemical synthesis for this compound remains unavailable. This includes:
Scalability and Process Intensification Considerations in Laboratory Synthesis:Details regarding the challenges and strategies for scaling up the laboratory synthesis of this compound, or methods for process intensification such as flow chemistry or microwave-assisted synthesis, are not present in the reviewed literature.
Due to the absence of specific research data for this compound, the creation of data tables and a detailed discussion of its advanced synthetic methodologies, as per the requested outline, cannot be fulfilled at this time. The compound may be a novel entity, a rarely synthesized intermediate, or its synthesis may be documented in proprietary industrial literature not available to the public.
Elucidation of Reactivity and Mechanistic Pathways of Ethyl 10 Methanesulfonyl Decanoate
Chemical Transformations at the Ester Functional Group
The ester functional group, an ethyl decanoate (B1226879) derivative, is susceptible to various nucleophilic acyl substitution reactions. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.
The hydrolysis of Ethyl 10-(methanesulfonyl)decanoate involves the cleavage of the ester bond by water, yielding 10-(methanesulfonyl)decanoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemicalbook.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid. The reaction typically requires heating with an excess of water and a strong acid catalyst. chemicalbook.comorganicreactions.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is irreversible and generally proceeds more readily than the acid-catalyzed counterpart. organicreactions.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. The reaction goes to completion. chemicalbook.comorganicreactions.org
| Reaction | Conditions | Products | Notes |
| Acidic Hydrolysis | Dilute HCl or H2SO4, heat | 10-(methanesulfonyl)decanoic acid, Ethanol | Reversible reaction. chemicalbook.comorganicreactions.org |
| Basic Hydrolysis | NaOH(aq) or KOH(aq), heat | Sodium 10-(methanesulfonyl)decanoate, Ethanol | Irreversible reaction (saponification). chemicalbook.comorganicreactions.org |
This table presents generalized conditions for ester hydrolysis and is not based on specific experimental data for this compound.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base. acs.org
Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of ethanol lead to the new ester. To drive the equilibrium towards the product, the reactant alcohol is often used in large excess. acs.org
Base-Catalyzed Transesterification: An alkoxide, acting as a strong nucleophile, attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then expels the original ethoxide group to form the new ester. acs.org Studies on the transesterification of a similar compound, ethyl 10-undecenoate, have shown that various catalysts, including recyclable Cu-deposited V2O5, can efficiently facilitate this transformation with a range of primary alcohols. wikipedia.org
| Catalyst System | Alcohol | Product | Yield (%) | Reference |
| Cu-deposited V2O5 | 1,4-Cyclohexanedimethanol | Cyclohexane-1,4-diylbis(methylene) bis(10-(methanesulfonyl)decanoate) | High (by analogy) | wikipedia.org |
| Sodium Methoxide (B1231860) | Methanol | Mthis compound | High (expected) | acs.org |
| p-Toluenesulfonic acid | n-Butanol | n-Butyl 10-(methanesulfonyl)decanoate | Moderate to High (expected) | acs.org |
This table provides representative data for the transesterification of a related compound, ethyl 10-undecenoate, and expected outcomes for this compound based on general principles.
The ester group of this compound can react with various nitrogen and oxygen nucleophiles to form amides and other esters, respectively.
Reaction with Nitrogen Nucleophiles (Aminolysis): Ammonia (B1221849), primary amines, and secondary amines can react with the ester, typically under heating, to form the corresponding amides. The reaction with ammonia would yield 10-(methanesulfonyl)decanamide. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol. These reactions can be slow and may require elevated temperatures. researchgate.net
Reaction with Oxygen Nucleophiles: Other oxygen-based nucleophiles, such as different alkoxides, can participate in transesterification reactions as described in section 3.1.2.
| Nucleophile | Reaction Conditions | Product | Notes |
| Ammonia (NH3) | Heat | 10-(methanesulfonyl)decanamide | Aminolysis reaction. researchgate.net |
| Primary Amine (R-NH2) | Heat | N-Alkyl-10-(methanesulfonyl)decanamide | Forms a secondary amide. researchgate.net |
| Sodium Methoxide (NaOCH3) | Methanol | Mthis compound | Base-catalyzed transesterification. acs.org |
This table illustrates expected reactions based on general principles of nucleophilic acyl substitution on esters.
Chemical Transformations at the Sulfone Functional Group
The sulfone group is generally stable but can undergo specific transformations under certain conditions. The electron-withdrawing nature of the sulfonyl group acidifies the protons on the α-carbon.
The protons on the carbon atom adjacent (α) to the sulfonyl group are acidic and can be removed by a strong base to form a carbanion. This α-sulfonyl carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation. For instance, treatment with a strong base like n-butyllithium followed by an alkyl halide would lead to the corresponding α-alkylated product. This reactivity is a cornerstone of the synthetic utility of sulfones.
The sulfonyl group can be removed from the molecule through reductive desulfonylation. This process typically involves the use of reducing agents.
Reductive Desulfonylation: A variety of reagents can achieve the reductive cleavage of the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. Common reagents include active metals like sodium amalgam or magnesium, as well as hydride reagents. For example, treatment with sodium amalgam would likely reduce this compound to ethyl decanoate.
In the context of the Julia-Kocienski olefination, a modified version of the Julia olefination, an α-sulfonyl carbanion reacts with an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate undergoes a rearrangement and subsequent elimination to form an alkene. mdpi.compreprints.orgtandfonline.com While this reaction is highly valuable, its direct application to this compound would require prior modification to introduce a suitable activating group on the sulfone.
| Reaction | Reagents | Product | Notes |
| α-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | Ethyl 10-(alkylmethanesulfonyl)decanoate | Forms a C-C bond at the α-position. |
| Reductive Desulfonylation | Sodium Amalgam (Na/Hg) | Ethyl decanoate | Cleavage of the C-S bond. |
| Julia-Kocienski Olefination (modified substrate) | 1. Base 2. Aldehyde/Ketone | Alkene product | Requires a heteroaryl sulfone for efficient reaction. mdpi.compreprints.orgtandfonline.com |
This table outlines potential transformations at the sulfone group based on established reactivity patterns.
Radical Reactions Involving the Sulfone Group
The sulfone group is not merely an inert spectator; it can actively participate in and mediate a variety of radical reactions. researchgate.net Sulfones can serve as precursors to alkyl radicals through cleavage of the carbon-sulfur bond, a process that can be initiated under thermal, photochemical, or redox conditions. acs.orgorganic-chemistry.org
Under visible-light photoredox catalysis, for instance, alkyl sulfones can undergo single-electron transfer to generate alkyl radicals, which can then be engaged in C-C bond formation. organic-chemistry.org While aryl sulfones are more commonly studied in this context, the principles extend to alkyl sulfones. The homolytic cleavage of the C–S bond in this compound would lead to the formation of a primary decanoate radical and a methanesulfonyl radical. This desulfonylation can be a key step in alkylative functionalization reactions. acs.org
Furthermore, the sulfonyl group can participate in radical addition-elimination sequences. For example, sulfonyl radicals, which can be generated from sources like sulfonyl chlorides, readily add to double bonds. acs.org While this compound itself lacks unsaturation for intramolecular reactions of this type, it could react with externally introduced alkenes in the presence of a radical initiator. The sulfonyl group can also direct radical cyclizations, although this is more relevant for substrates with appropriately positioned unsaturation. rsc.org The generation of sulfinyl radicals from sulfinyl sulfones has also been explored, indicating the rich radical chemistry of sulfur-oxygen compounds. nih.gov
Table 1: Examples of Radical Reactions Involving Sulfone Groups
| Reaction Type | Initiation/Catalyst | Key Intermediate | Potential Outcome for this compound | Reference |
|---|---|---|---|---|
| Reductive Desulfonylation | Visible-light photoredox catalysis | Alkyl radical | Formation of ethyl decanoate radical for C-C bond formation | organic-chemistry.org |
| Homolytic Cleavage | Intramolecular attack by a stannyl (B1234572) radical | Alkyl radical | Alkylative desulfonylation | acs.orgnih.gov |
| Radical Addition-Elimination | Visible-light irradiation of sulfonyl chlorides | Sulfonyl radical | Intermolecular addition to alkenes | acs.org |
| Sulfonylation/Cyclization | Photoinduced, catalyst-free | Alkyl and sulfonyl radicals | Applicable to unsaturated analogues for synthesis of heterocyclic sulfones | rsc.org |
Reactivity of the Aliphatic Decanoate Chain
The long aliphatic chain of this compound presents a landscape of C-H bonds with differing reactivities, influenced by the terminal ester and sulfone functionalities.
Achieving site-selective functionalization of the C-H bonds along the decanoate chain is a significant synthetic challenge. nih.gov The presence of the electron-withdrawing sulfone and ester groups activates the adjacent methylene (B1212753) (C9 and C2, respectively) and methyl (Cα to the sulfone) positions, making them the most probable sites for deprotonation and subsequent functionalization. researchgate.net
Recent advances have demonstrated the direct C(sp³)–H functionalization of alkanes, often employing photocatalysis in the presence of a suitable SO₂ surrogate, to generate chiral sulfones. nih.gov While these methods are typically used to introduce a sulfonyl group, the principles of radical generation and interception could be adapted for the further functionalization of a molecule like this compound. For instance, a photocatalytic approach could generate a radical at a specific position on the alkyl chain, which could then be trapped by a suitable coupling partner.
Direct deoxygenative alkylation of alcohols with sulfones has been achieved using iridium-based catalysts, a process that can also lead to α-alkylation of the sulfone as a side reaction or, under certain conditions, the main pathway. acs.orgacs.org This suggests that the C-H bonds alpha to the sulfone group in this compound are susceptible to metal-catalyzed functionalization. The selective functionalization of other, more remote C-H bonds on the chain remains a formidable challenge, often requiring directing groups or specialized catalytic systems that are yet to be applied to this specific substrate. nih.govresearchgate.net
The aliphatic chain of this compound is susceptible to oxidation, with the outcome dependent on the reaction conditions and the oxidant employed. The sulfone group itself is generally stable to further oxidation. organic-chemistry.orgacs.org
In biological systems, long-chain fatty acid esters can undergo β-oxidation, a metabolic process that sequentially shortens the alkyl chain by two-carbon units to produce acetyl-CoA. nih.govreactome.org While this is a biological process, it highlights the inherent reactivity of the β-position of the ester.
Chemically, the oxidation of long-chain alkyl esters can lead to a variety of products. nih.gov Strong oxidizing agents can lead to chain cleavage. More controlled oxidation could potentially introduce hydroxyl or carbonyl functionalities at various positions along the chain, although achieving high selectivity would be difficult without the influence of a directing group. The thermal decomposition of alkyl sulfones can occur, but this typically leads to the elimination of SO₂ rather than selective oxidation of the alkyl chain. researchgate.net The use of oxidants like hydrogen peroxide, often in the presence of a catalyst, can be employed for the oxidation of organic substrates, including the conversion of thioethers to sulfoxides and sulfones. wikipedia.org
Investigations into Reaction Mechanisms and Kinetics
A detailed understanding of reaction mechanisms and kinetics is essential for controlling the selectivity and efficiency of transformations involving this compound.
Mechanistic studies on reactions involving sulfones have elucidated several key pathways. For instance, the iridium-catalyzed deoxygenative alkylation of alcohols with sulfones is proposed to proceed through a hydrogen-borrowing mechanism. acs.orgacs.org This involves the initial dehydrogenation of the alcohol to an aldehyde, followed by an olefination reaction with the sulfone, and subsequent hydrogenation of the resulting alkene. acs.orgacs.org
In radical reactions, the mechanism often involves a single-electron transfer (SET) process. For example, visible-light photoredox catalysis can initiate the reductive desulfonylation of alkyl sulfones to generate alkyl radicals. organic-chemistry.org The mechanism for the formation of sulfones from N-arylsulfonyl hydroxylamines and electron-deficient alkenes is thought to involve the formation of an arylsulfinate anion, which then undergoes a Michael addition. nih.gov Bifunctional sulfone reagents have been developed for asymmetric reactions, with mechanistic studies confirming the reaction pathway through analysis of intermediates and reaction profiles. acs.org The mechanism of biodesulfurization in microorganisms has also been a subject of detailed study, revealing the metabolic pathways involved. nih.gov
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions involving sulfones, kinetics can be strongly dependent on factors such as pH, temperature, and the nature of the reactants. For example, the rate of HCl elimination from mustard gas sulfone is highly dependent on pH, increasing significantly in more alkaline solutions. researchgate.net
The reaction of vinyl sulfone-functionalized surfaces with various biomolecules has been shown to follow pseudo-first-order kinetics, with the observed rate constants varying with the nucleophile and the pH of the medium. nih.gov This highlights the electrophilic nature of the carbon adjacent to the sulfone in such systems. Kinetic studies on the reaction of ozone with sulfur compounds have also been performed, indicating very rapid reactions. epa.gov
For a hypothetical reaction of this compound, such as a base-mediated elimination or a nucleophilic substitution, a kinetic model would be developed by systematically varying parameters like substrate concentration, base concentration, and temperature, and measuring the reaction rate. This data would allow for the determination of the rate law, activation parameters, and would provide evidence for the proposed reaction mechanism.
Table 2: Representative Kinetic Data for Reactions of Sulfone Derivatives
| Reaction | Substrate | Conditions | Kinetic Order | Observed Rate Constant (kobs) | Reference |
|---|---|---|---|---|---|
| Reaction with Glutathione (GSH) | Vinyl Sulfone SAM | pH 7.5 | Pseudo-first-order | 0.057 min-1 | nih.gov |
| Reaction with ab-NTA | Vinyl Sulfone SAM | pH 8.5 | Pseudo-first-order | 0.011 min-1 | nih.gov |
| HCl Elimination | Mustard Gas Sulfone | pH 9 | Dependent on pH | Rate increases >1200x from pH 9 to 12 | researchgate.net |
| Ozonation | Dimethyl Sulfide (B99878) | Aqueous solution | Complex (mixed order) | Extremely rapid | epa.gov |
Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
This compound is a bifunctional molecule, possessing two primary electrophilic sites: the carbon atom to which the methanesulfonyl group is attached (C-10) and the carbonyl carbon of the ethyl ester group (C-1). The inherent reactivity of these sites dictates the chemoselectivity of the molecule when subjected to various reagents, particularly nucleophiles.
The methanesulfonate (B1217627) (mesylate) group is an excellent leaving group because its corresponding anion is highly stabilized by resonance. rsc.org This renders the C-10 position highly susceptible to nucleophilic substitution (SN2) reactions. The ethyl ester, on the other hand, can undergo nucleophilic acyl substitution. The competition between these two reaction pathways is a central aspect of the chemoselectivity of this system.
Factors Influencing Chemoselectivity:
The preferential site of attack is largely determined by the nature of the nucleophile.
Hard and Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the carbonyl carbon of the ester is considered a "hard" electrophilic center, while the primary carbon bearing the mesylate is a "soft" electrophile. Therefore, "hard" nucleophiles (e.g., hydroxide, alkoxides) are expected to preferentially attack the ester, leading to saponification or transesterification. Conversely, "soft" nucleophiles (e.g., thiolates, iodide) would favor an SN2 reaction at the C-10 position, displacing the mesylate.
Basic vs. Non-basic Nucleophiles: Strongly basic nucleophiles can also induce elimination (E2) reactions at the C-9 and C-10 positions, competing with substitution. The steric hindrance around the electrophilic site also plays a role. The unhindered primary nature of the C-10 carbon facilitates SN2 reactions.
Regioselectivity:
In the context of this compound, regioselectivity primarily pertains to reactions involving the displacement of the methanesulfonate group. Given that it is a primary mesylate, SN2 reactions will occur exclusively at the C-10 position. Elimination reactions, if they occur, would lead to the formation of a double bond between C-9 and C-10.
Hypothetical Reaction Scenarios:
To illustrate the expected chemoselectivity, consider the following hypothetical reactions with different nucleophiles.
| Nucleophile | Expected Major Product(s) | Reaction Pathway |
| Sodium azide (B81097) (NaN3) | Ethyl 10-azidodecanoate | SN2 at C-10 |
| Sodium cyanide (NaCN) | Ethyl 10-cyanodecanoate | SN2 at C-10 |
| Lithium aluminum hydride (LiAlH4) | 1,10-Decanediol | Reduction of the ester and displacement of the mesylate |
| Sodium hydroxide (NaOH) | 10-(Methanesulfonyl)decanoic acid | Saponification of the ester |
| Potassium tert-butoxide | Ethyl dec-9-enoate | E2 Elimination |
It is important to note that these are predicted outcomes based on general reactivity principles. The actual product distribution would depend on specific reaction conditions such as solvent, temperature, and stoichiometry. For instance, under forcing conditions, a strong nucleophile/base could potentially react at both functional groups.
The synthesis of molecules containing sulfonate esters often involves the "activation" of a corresponding alcohol. nih.gov The formation of this compound would typically proceed from Ethyl 10-hydroxydecanoate and methanesulfonyl chloride. This reaction is known to proceed with retention of configuration at the carbon atom. youtube.com
Theoretical and Computational Investigations of Ethyl 10 Methanesulfonyl Decanoate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For Ethyl 10-(methanesulfonyl)decanoate, these calculations would provide invaluable insights.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
For this compound, a hypothetical FMO analysis would likely reveal the distribution of these orbitals across the molecule. The sulfonyl group, being electron-withdrawing, would be expected to influence the energy and localization of the LUMO, while the ester group and the long alkyl chain would contribute to the character of the HOMO. A data table, which could be populated upon future research, would typically present the energies of the HOMO, LUMO, and the energy gap in electron volts (eV).
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its electrostatic properties. A molecular electrostatic potential (MESP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, an MESP map would likely show negative potential around the oxygen atoms of the sulfonyl and ester groups, indicating their nucleophilic character. The hydrogen atoms of the alkyl chain would exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules and its surrounding environment.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are as important as its electronic properties. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.
Energy Minima and Conformational Landscapes
Due to the flexibility of its long alkyl chain, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these structures, known as energy minima. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. This landscape reveals the different stable conformers and the energy barriers between them.
A detailed conformational analysis of a similar compound, ethyl methyl sulfone, has been performed using quantum chemical approaches to identify all stable conformers and their relative energies. A similar study on this compound would provide crucial information about its preferred shapes.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Relative Energy (kJ/mol) | Population (%) |
|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | Data not available |
| Conformer 2 | Data not available | Data not available |
Intermolecular Interactions in Various Solvent Environments
Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, including its interactions with solvent molecules. By simulating the molecule in different solvents (e.g., water, ethanol (B145695), hexane), researchers could understand how the solvent environment affects its conformation and dynamics. This is particularly relevant for predicting its solubility and behavior in biological or industrial systems.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Methodologies for Structural Elucidation of Synthetic Products
Spectroscopic techniques are indispensable for elucidating the molecular architecture of newly synthesized compounds like Ethyl 10-(methanesulfonyl)decanoate. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are fundamental for confirming its identity.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments would be expected. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The long alkyl chain would show a series of multiplets, with the protons alpha to the carbonyl group and the sulfone group being deshielded to a greater extent. The methyl group of the methanesulfonyl moiety would appear as a sharp singlet, typically in the downfield region.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester and the carbon atom attached to the sulfone group would be particularly deshielded, appearing at the downfield end of the spectrum.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of the atoms within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (of ethyl group) | ~1.25 | Triplet |
| -CH₂- (of ethyl group) | ~4.12 | Quartet |
| -CH₂- (alpha to C=O) | ~2.30 | Triplet |
| -(CH₂)₆- | ~1.2-1.7 | Multiplet |
| -CH₂- (alpha to SO₂) | ~3.05 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~173 |
| -CH₂- (of ethyl group) | ~60 |
| CH₃ (of ethyl group) | ~14 |
| -CH₂- (alpha to C=O) | ~34 |
| -(CH₂)₆- | ~24-29 |
| -CH₂- (alpha to SO₂) | ~55 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous confirmation of its chemical formula (C₁₃H₂₆O₄S). This high level of accuracy helps to distinguish the target compound from other potential isomers or byproducts. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. epequip.comnih.gov These techniques are complementary, as some vibrational modes are more active in IR while others are more active in Raman. nih.gov
For this compound, FT-IR spectroscopy would show strong characteristic absorption bands for the ester carbonyl group (C=O) at approximately 1735 cm⁻¹ and for the sulfone group (S=O) with two distinct stretches, typically around 1325 cm⁻¹ (asymmetric) and 1145 cm⁻¹ (symmetric). The C-O stretching of the ester would also be visible.
Raman spectroscopy would also be sensitive to the sulfone and ester functional groups, providing complementary data to the FT-IR spectrum. The non-polar C-C and C-H bonds of the alkyl chain would also give rise to signals in the Raman spectrum. These techniques are particularly useful for monitoring the progress of a reaction, for instance, by observing the appearance of the characteristic sulfone and ester peaks.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| C=O (Ester) | ~1735 | Active |
| S=O (Sulfone, asymmetric) | ~1325 | Active |
| S=O (Sulfone, symmetric) | ~1145 | Active |
| C-O (Ester) | ~1240-1160 | Less Active |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, due to its molecular weight, may have limited volatility but could potentially be analyzed by GC-MS under appropriate conditions, such as using a high-temperature column and a suitable temperature program. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound. The coupled mass spectrometer would then provide mass spectra for each separated component, allowing for their identification. nih.gov This technique is particularly valuable for analyzing reaction mixtures to identify volatile byproducts.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the premier techniques for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be suitable for separating the compound from impurities. Detection is typically achieved using a UV detector, as the ester and sulfone groups exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. These techniques are capable of detecting impurities at very low levels, providing a precise measure of the purity of the synthesized this compound. A simple and sensitive HPLC method with fluorescence detection has been developed for related compounds, suggesting that derivatization could be employed to enhance detection sensitivity if required. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl decanoate (B1226879) |
| Acetonitrile |
X-ray Diffraction Studies of Crystalline Derivatives
While direct X-ray diffraction analysis is contingent on obtaining a suitable single crystal of the compound , the study of crystalline derivatives or analogous structures can provide invaluable insights into the molecular geometry and packing of this compound. Should the compound itself or a suitable derivative be crystallized, X-ray crystallography would offer the most definitive structural elucidation.
Detailed Research Findings:
Research on the crystal structures of various sulfone-containing organic molecules reveals consistent and predictable geometric parameters around the sulfone group. st-andrews.ac.uk Studies on a range of aryl and alkyl sulfones have established the expected bond lengths and angles for the C-S-O framework. st-andrews.ac.ukresearchgate.net For instance, the S=O double bond distances typically range from 1.392(5) to 1.463(3) Å, while the S-C bond lengths are generally found between 1.743(7) and 1.790(3) Å. st-andrews.ac.uk The O-S-O bond angle is consistently observed in the range of 116.7(2)° to 120.61(8)°, and the C-S-C bond angle varies from 101.1(3)° to 106.80(14)°. st-andrews.ac.uk
Data Table: Expected Crystallographic Parameters for the Sulfone Moiety in this compound
| Parameter | Expected Range |
| S=O Bond Length | 1.39 - 1.47 Å |
| S-C Bond Length | 1.74 - 1.79 Å |
| O-S-O Bond Angle | 116° - 121° |
| C-S-C Bond Angle | 101° - 107° |
This data is inferred from published crystallographic data of other sulfone-containing compounds and represents expected values. st-andrews.ac.uk
Hyphenated Techniques for Comprehensive Analysis of Reaction Components
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, such as those encountered during the synthesis of this compound. contaminantdb.catdx.cat Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying and quantifying reactants, intermediates, byproducts, and the final product. contaminantdb.catdx.cat
Detailed Research Findings:
The synthesis of this compound would likely involve starting materials such as ethyl 10-bromodecanoate and a sulfinating agent. chemicalbook.com A comprehensive analysis of the reaction mixture is crucial for optimizing reaction conditions and ensuring the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound synthesis, GC-MS can be employed to monitor the consumption of the relatively volatile starting material, ethyl 10-bromodecanoate, and the formation of the product. The mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds, allowing for their unambiguous identification. researchgate.net The mass spectrum of the parent compound, ethyl decanoate, is well-documented and shows characteristic fragments that can be used for comparison. nist.gov For this compound, characteristic fragments would be expected from the cleavage of the ester and sulfonyl groups.
Liquid Chromatography-Mass Spectrometry (LC-MS):
For less volatile or thermally labile compounds that may be present in the reaction mixture, LC-MS is the technique of choice. tdx.cat This method separates components in the liquid phase before they are introduced into the mass spectrometer for detection. tdx.cat LC-MS is highly selective and sensitive, making it ideal for detecting trace impurities. tdx.cat In the analysis of this compound, reversed-phase HPLC could be used to separate the non-polar product from more polar byproducts or unreacted starting materials. The mass spectrometric data would then confirm the identity of each separated component. The use of high-resolution mass spectrometry would further allow for the determination of the elemental composition of the product and any impurities.
Data Table: Application of Hyphenated Techniques in the Analysis of this compound Synthesis
| Analytical Technique | Target Analytes | Expected Outcome |
| GC-MS | Ethyl 10-bromodecanoate (starting material), this compound (product), volatile byproducts | Separation and identification based on retention time and mass spectral fragmentation patterns. Quantification of product purity. |
| LC-MS | This compound (product), non-volatile intermediates, polar byproducts, unreacted starting materials | Separation of components with varying polarities. Confirmation of molecular weight and structural information for all components. High-sensitivity detection of impurities. |
Potential Research Applications and Broader Scientific Implications
Role as a Synthetic Building Block for Complex Organic Scaffolds
The structure of Ethyl 10-(methanesulfonyl)decanoate, featuring a reactive sulfone group at one end and an ester at the other, theoretically positions it as a versatile bifunctional building block in organic synthesis.
Precursor in Non-Biological Natural Product Synthesis
While no specific instances of this compound being used as a precursor in the total synthesis of a non-biological natural product have been documented in prominent scientific literature, its potential is noteworthy. The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions or participate in the formation of carbon-carbon bonds through various established synthetic methodologies. The ethyl ester functionality provides a handle for modifications such as hydrolysis, amidation, or reduction to an alcohol, further extending its synthetic utility.
Intermediate in the Synthesis of Specialty Polymers and Materials
The bifunctional nature of this compound also suggests a potential role as a monomer or an intermediate in the synthesis of specialty polymers. The long aliphatic chain could impart flexibility and hydrophobicity to a polymer backbone, while the sulfone and ester groups offer sites for polymerization or post-polymerization modification. However, a review of current literature does not yield specific examples of its incorporation into polymeric materials.
Exploration in Catalysis and Reaction Media Studies
The unique combination of a polar sulfone group and a less polar ester and alkyl chain could lend this compound interesting properties in the context of catalysis and as a reaction medium.
As a Solvent or Co-solvent in Specific Organic Reactions
There is no available research that specifically investigates the use of this compound as a solvent or co-solvent. Generally, the choice of a solvent is critical for reaction outcomes, and the properties of this compound—a high boiling point and the presence of both polar and nonpolar regions—might make it a candidate for specific applications where such characteristics are advantageous.
Modification for Ligand Design in Organometallic Chemistry
The oxygen atoms of the sulfonyl and ester groups in this compound could theoretically act as coordination sites for metal centers, making it a candidate for modification into a ligand for organometallic chemistry. The long alkyl chain could influence the solubility and steric environment of a resulting metal complex. However, there is no evidence in the current body of scientific literature to suggest it has been explored for this purpose.
Fundamental Research in Structure-Property Relationships
The study of how the specific arrangement of atoms in this compound influences its physical and chemical properties is a fundamental area of chemical research. While specific, detailed studies on this compound are lacking, its structure invites theoretical and computational analysis to predict its behavior and guide potential future experimental work. The interplay between the flexible alkyl chain and the polar end groups would be a key area of such an investigation.
Green and Sustainable Chemistry Applications Beyond Synthesis
The principles of green and sustainable chemistry encourage the development of chemical processes that are environmentally benign and resource-efficient. Beyond its role as a synthetic intermediate, this compound possesses properties that suggest its potential utility in various green chemistry applications. These applications primarily leverage the reactivity of the sulfonate ester group as a good leaving group in nucleophilic substitution reactions. periodicchemistry.com
The development of sustainable and biodegradable materials is another area where long-chain functionalized esters like this compound could find application. For example, long-chain alkyl groups are known to impart hydrophobicity, a desirable property in the development of water-repellent materials. nih.gov Research into siloxane copolymers substituted with long alkyl chains has demonstrated their potential in creating water-repellent surfaces. nih.gov While not a direct application, this highlights the potential for incorporating long-chain functionalized molecules into new materials with sustainable attributes.
The following table summarizes potential green chemistry applications for long-chain alkyl sulfonate esters, which can be considered as a model for the potential applications of this compound.
Table 1: Potential Green and Sustainable Chemistry Applications of Long-Chain Alkyl Sulfonate Esters
| Application Area | Description | Green Chemistry Principle Addressed |
|---|---|---|
| Benign Alkylating Agent | Use in nucleophilic substitution reactions in green solvents like ionic liquids or water, minimizing the use of hazardous solvents. researchgate.net | Safer Solvents and Auxiliaries |
| Biocatalytic Cascades | Acting as a leaving group in a multi-step, one-pot enzymatic reaction sequence, reducing waste from intermediate purification. nih.gov | Atom Economy, Less Hazardous Chemical Syntheses |
| Precursor for Biodegradable Materials | Incorporation into polymers or other materials to confer specific properties, such as hydrophobicity, with a focus on biodegradability. nih.govrsc.org | Design for Degradation |
Biotransformation Research Using Non-Clinical Enzyme Systems
A key area of interest is the enzymatic hydrolysis of the ester or sulfonate group. Hydrolases, such as lipases and esterases, are a class of enzymes known to catalyze the cleavage of ester bonds. nih.gov For example, research on the enzymatic hydrolysis of aliphatic fatty esters by whole isolated fat cells has demonstrated the activity of membrane-bound monoester lipase (B570770). nih.gov This suggests that the ethyl ester portion of this compound could be a substrate for similar lipases or esterases, leading to the formation of 10-(methanesulfonyl)decanoic acid and ethanol (B145695).
Furthermore, the sulfonate ester linkage presents another target for enzymatic action. While less common than esterases, sulfatases are enzymes that can hydrolyze sulfate (B86663) esters. researchgate.net More specifically, a promiscuous phosphonate (B1237965) monoester hydrolase (PMH) from Burkholderia caryophilli has been identified as capable of hydrolyzing xenobiotic sulfonate monoesters through the direct cleavage of the S-OR bond. nih.govacs.org This is a significant finding, as it opens up the possibility of using such enzymes for the controlled degradation or modification of alkyl sulfonate esters like this compound. The enzymatic cleavage of the sulfonate would yield ethyl decanoate (B1226879) and methanesulfonic acid.
The biodegradation of the long aliphatic chain is another potential biotransformation pathway. Microorganisms, particularly certain bacteria and fungi, possess enzymatic machinery, such as alkane hydroxylases, to oxidize long-chain alkanes. nih.gov This process typically initiates at the terminal methyl group, leading to the formation of alcohols, aldehydes, and ultimately carboxylic acids, which can then enter central metabolic pathways. nih.gov Therefore, it is conceivable that microorganisms could be identified or engineered to degrade the decanoate backbone of the molecule.
The following table outlines potential biotransformation reactions for this compound based on studies of analogous compounds.
Table 2: Potential Biotransformation Reactions of this compound Using Non-Clinical Enzyme Systems
| Enzyme Class | Potential Reaction | Potential Products | Analogous Research |
|---|---|---|---|
| Lipase/Esterase | Hydrolysis of the ethyl ester bond | 10-(Methanesulfonyl)decanoic acid, Ethanol wikipedia.org | Hydrolysis of aliphatic fatty esters nih.gov |
| Sulfatase/Hydrolase (e.g., PMH) | Hydrolysis of the methanesulfonate (B1217627) ester bond | Ethyl decanoate, Methanesulfonic acid | Hydrolysis of xenobiotic sulfonate monoesters by Burkholderia caryophilli PMH nih.govacs.org |
| Alkane Hydroxylase | Oxidation of the decanoate chain | Various oxidized and chain-shortened derivatives | Biodegradation of long-chain n-alkanes by thermophilic bacteria nih.gov |
Future Research Directions and Unexplored Avenues
Challenges and Opportunities in Stereoselective Synthesis of Analogues
The synthesis of analogues of Ethyl 10-(methanesulfonyl)decanoate with defined stereochemistry presents both significant challenges and exciting opportunities. The long, flexible decanoate (B1226879) chain is achiral; however, the introduction of substituents along the chain or at the α-position to the sulfone or ester groups would create chiral centers.
Challenges:
Remote Stereocontrol: Inducing stereoselectivity at a position far from existing functional groups in a long aliphatic chain is a formidable challenge in asymmetric synthesis.
Multiple Functional Groups: The presence of both a sulfone and an ester group can lead to competing reactions and potential catalyst deactivation, complicating the development of stereoselective transformations.
Opportunities:
Chiral Bifunctional Catalysis: The development of chiral bifunctional catalysts that can interact with both the sulfone and ester moieties simultaneously could offer a pathway to highly controlled asymmetric synthesis of analogues. rsc.orgresearchgate.net Such catalysts could, for instance, facilitate enantioselective bromolactonization of related diallyl carboxylic acids to produce chiral α-quaternary lactones and esters. rsc.orgresearchgate.net
Desymmetrization Strategies: For analogues with prochiral centers, desymmetrization reactions catalyzed by chiral ligands could be a powerful tool. For example, iridium-Lewis acid bifunctional catalysts have been used for the regio- and enantioselective C(sp²)-H meta-borylation of α,α-diarylcarboxamides, a strategy that could potentially be adapted for the desymmetrization of suitably designed precursors to this compound analogues.
Kinetic Resolution: For racemic mixtures of chiral analogues, kinetic resolution using enzymatic or chiral chemical catalysts could provide access to enantiopure materials.
A summary of potential stereoselective approaches is presented in the table below.
| Stereoselective Approach | Potential Application to Analogues | Key Challenges |
| Chiral Bifunctional Catalysis | Asymmetric synthesis of substituted analogues | Catalyst design for long-chain substrates |
| Desymmetrization | Introduction of chirality in prochiral precursors | Synthesis of suitable prochiral starting materials |
| Kinetic Resolution | Separation of enantiomers of chiral analogues | Finding efficient and selective catalysts |
Investigation of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties of the sulfone and ester groups suggest that this compound and its analogues could participate in a variety of novel and unconventional chemical transformations.
Sulfone Group Reactivity:
C-S Bond Functionalization: Recent advances in metal- and photocatalysis have enabled the use of alkyl sulfones as electrophiles in cross-coupling reactions. rsc.org This opens up the possibility of using the methanesulfonyl group in this compound as a handle for introducing a wide range of substituents, effectively functionalizing the terminus of the long alkyl chain.
Ramberg–Bäcklund and Julia Olefination: These classic reactions of sulfones, which lead to the formation of alkenes through the elimination of sulfur dioxide, could be explored with this compound to synthesize long-chain unsaturated esters. wikipedia.org
Reductive Desulfonylation: The sulfone group can be removed under reductive conditions, which could be a useful strategy in multi-step syntheses where the sulfone is used as a temporary activating or directing group. wikipedia.org
Ester Group Reactivity:
Photocatalyzed α-Alkylation: Mild, photocatalyzed methods for the α-alkylation of esters have been developed, proceeding via the formation of an α-radical. nih.gov Applying this to this compound could allow for functionalization adjacent to the ester carbonyl.
Unconventional Transformations of Morita–Baylis–Hillman Adducts: The reaction of Morita–Baylis–Hillman (MBH) adducts with nucleophiles is a powerful synthetic transformation. acs.org Analogues of this compound could potentially be derived from or participate in such reactions, leading to complex, multifunctional molecules. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives could be significantly enhanced by the adoption of flow chemistry and automated synthesis technologies. These approaches offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to rapidly explore reaction parameters.
Flow Chemistry:
Multistep Synthesis: A continuous flow protocol could be designed for the multi-step synthesis of α-functionalized esters from carboxylic acids. uq.edu.auacs.orgnih.govresearchgate.net This would involve the in-flow conversion of a precursor carboxylic acid, followed by functionalization and subsequent reaction to form the final product without the need for isolation of intermediates. acs.orgnih.gov
Handling of Reactive Intermediates: Flow chemistry is particularly well-suited for reactions involving unstable or hazardous intermediates. For example, the generation of lithium enolates for the α-alkylation of esters can be performed safely and efficiently in a continuous flow setup. uq.edu.auresearchgate.net
Process Optimization: Key reaction parameters such as temperature, residence time, and reagent stoichiometry can be rapidly screened and optimized in a flow system to maximize yield and purity.
Automated Synthesis:
Rapid Analogue Synthesis: Automated synthesis platforms can be programmed to perform a series of reactions in parallel, allowing for the rapid generation of a library of this compound analogues with diverse functionalities.
Data-Driven Optimization: The integration of analytical techniques with automated synthesis systems allows for real-time monitoring of reactions and the use of machine learning algorithms to guide the optimization of reaction conditions.
Interdisciplinary Research Opportunities in Advanced Materials Science and Renewable Resources
The bifunctional, long-chain structure of this compound makes it an intriguing candidate for interdisciplinary research, particularly in the fields of advanced materials science and the utilization of renewable resources.
Advanced Materials Science:
Functional Polymers: The sulfone and ester groups can be incorporated into polymers to impart specific properties. Poly(arylene ether sulfone)s, for example, are known for their excellent mechanical strength and thermal stability. core.ac.uk Analogues of this compound could serve as monomers or functional additives for the creation of novel polymers with tailored properties. The sulfonyl group, with its large dipole moment, could be used to create hydrophilic surfaces in methacrylate (B99206) polymers. nih.gov
Self-Assembling Systems: The amphiphilic nature of certain derivatives of this compound could lead to the formation of self-assembled structures such as micelles or vesicles, with potential applications in drug delivery or nanotechnology.
Coatings and Lubricants: Long-chain esters are used as biodegradable and sustainable solvents in ink formulations and as additives in lubricants and metalworking fluids. umicore.com The presence of a sulfone group could enhance properties such as thermal stability or surface adhesion.
Renewable Resources:
Bio-based Feedstocks: The decanoate portion of the molecule could potentially be derived from renewable resources such as fatty acids from plant oils. umicore.comacs.org Research into the synthesis of long-chain cellulose (B213188) esters from fatty acids is an active area. nih.gov This aligns with the growing demand for sustainable and bio-based chemicals.
Biodegradable Materials: The ester linkage in this compound suggests that it could be susceptible to hydrolysis, potentially leading to biodegradable materials. This is a highly desirable characteristic for many applications, from packaging to agricultural films. Ester oils prepared from fully renewable resources have shown promise as high-performance lubricants with high biodegradability. acs.orgnih.gov
Unaddressed Fundamental Questions in Sulfone and Ester Chemistry Relevant to this Compound
The study of this compound and its analogues could also contribute to answering some fundamental questions in organic chemistry.
Sulfone Chemistry:
Reactivity of Long-Chain Alkyl Sulfones: While the chemistry of aryl sulfones is well-established, the reactivity of long-chain alkyl sulfones, particularly those with remote functional groups, is less explored. Understanding how the ester group in this compound influences the reactivity of the sulfone group, and vice versa, would be of fundamental interest.
Nucleophilic Substitution at the Sulfonyl Group: The direct nucleophilic substitution at the sulfur atom of a sulfone is generally difficult. Investigating conditions that could facilitate such reactions would expand the synthetic utility of the sulfonyl group.
Ester Chemistry:
Reversibility of Esterification and Hydrolysis: The esterification reaction is reversible, and understanding the equilibrium for long-chain, bifunctional molecules like this compound under various conditions is important for optimizing its synthesis and predicting its stability. quora.comlibretexts.org
Influence of the Sulfone Group on Ester Reactivity: The strong electron-withdrawing nature of the sulfone group could influence the reactivity of the ester group, for example, by affecting the rate of hydrolysis or transesterification. Quantifying these effects would provide valuable insights into the electronic communication along a long alkyl chain.
Catalyst Development: The development of catalysts that can selectively act on either the sulfone or the ester group in the presence of the other remains a challenge. Finding solutions to this would enable more precise and efficient synthetic routes to complex molecules. byjus.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
